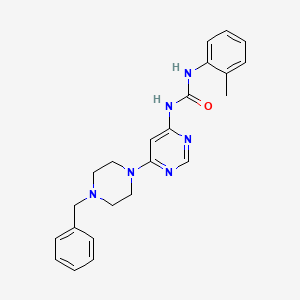

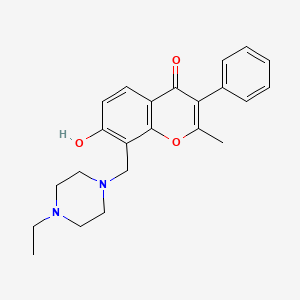

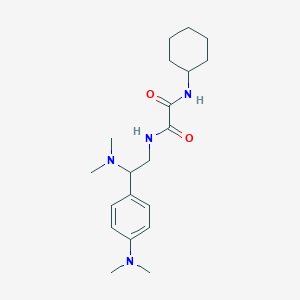

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPU and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Applications De Recherche Scientifique

Supramolecular Complex Formation

The study by Chetia and Iyer (2006) explores the utilization of 2,6-bis(2-benzimidazolyl)pyridine, a compound structurally related to 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea, as a neutral receptor for urea recognition. This receptor forms highly stable supramolecular complexes with urea via self-assembly, characterized by spectroscopy and X-ray diffraction analysis. The unique design showcases the potential for chemical and biological recognition applications (Chetia & Iyer, 2006).

Synthesis of Pyrimidinyl and Thiazolyl Ureas

Research conducted by Hurst et al. (1988) involves the synthesis of various disubstituted ureas and thioureas through the treatment of pyrimidin-amines with isocyanates and isothiocyanates. This work lays the groundwork for understanding the reactivity and potential applications of pyrimidinyl compounds in developing new chemical entities (Hurst et al., 1988).

Anticancer and Anti-inflammatory Activities

Altenbach et al. (2008) describe the synthesis and evaluation of 2-aminopyrimidines as ligands for the histamine H4 receptor, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. The optimization led to compounds exhibiting potent in vitro activity and acting as anti-inflammatory agents in animal models. This highlights the therapeutic potential of pyrimidinyl compounds as anticancer and anti-inflammatory agents (Altenbach et al., 2008).

Antimicrobial and Antioxidant Agents

Basha et al. (2021) synthesized a series of pyrimidinyl benzazolyl urea derivatives, demonstrating prominent antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. Additionally, these compounds exhibited significant radical scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Basha et al., 2021).

Cholinesterase and Aβ-Aggregation Inhibition

Mohamed et al. (2011) developed a group of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines, evaluating them as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds, particularly compound 6f and 7f, showed promising activity profiles, supporting the utility of pyrimidinyl compounds in addressing Alzheimer's disease (AD) pathology (Mohamed et al., 2011).

Propriétés

IUPAC Name |

1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O/c1-18-7-5-6-10-20(18)26-23(30)27-21-15-22(25-17-24-21)29-13-11-28(12-14-29)16-19-8-3-2-4-9-19/h2-10,15,17H,11-14,16H2,1H3,(H2,24,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILZCKRGLCQDIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B2718153.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2718159.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2718169.png)

![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)